molecular formula H4HoNO8S2 B12655191 Ammonium holmium(3+) disulphate CAS No. 97375-23-0

Ammonium holmium(3+) disulphate

Cat. No.: B12655191
CAS No.: 97375-23-0
M. Wt: 375.10 g/mol
InChI Key: MGASNGITCBLJDL-UHFFFAOYSA-K
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Description

Ammonium Holmium(3+) Disulphate (CAS 97375-23-0) is an inorganic salt with the molecular formula H4HoNO8S2 and a molecular weight of 375.09 g/mol . It is supplied as a high-purity specialty chemical for research and development purposes. This compound is part of a class of double salts, sharing structural similarities with other ammonium metal sulfates, which are known for their utility in various scientific applications . While specific pharmacological or toxicological studies on this exact compound are limited, research on other ammonium salts, such as ammonium sulfate, highlights their established role in scientific methods. Notably, ammonium sulfate is widely used in protein purification processes via precipitation, a technique that relies on reducing protein solubility without denaturation, allowing for the fractionation of complex mixtures . As a salt incorporating holmium, a rare-earth element, this compound may also find applications in materials science research, such as in the synthesis of specialized inorganic materials or in the study of luminescent properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

97375-23-0

Molecular Formula

H4HoNO8S2

Molecular Weight

375.10 g/mol

IUPAC Name

azanium;holmium(3+);disulfate

InChI

InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3

InChI Key

MGASNGITCBLJDL-UHFFFAOYSA-K

Canonical SMILES

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium holmium(3+) disulphate can be synthesized through a reaction involving holmium oxide (Ho₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous medium. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:

Ho2O3+2(NH4)2SO4+H2SO42(NH4)Ho(SO4)2+3H2OHo₂O₃ + 2(NH₄)₂SO₄ + H₂SO₄ → 2(NH₄)Ho(SO₄)₂ + 3H₂O Ho2​O3​+2(NH4​)2​SO4​+H2​SO4​→2(NH4​)Ho(SO4​)2​+3H2​O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The compound is typically crystallized from the reaction mixture and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ammonium holmium(3+) disulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state compounds of holmium.

    Reduction: It can be reduced to lower oxidation state compounds.

    Substitution: The sulfate ions in the compound can be substituted with other anions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reactions with other sulfate salts or acids can lead to substitution of sulfate ions.

Major Products:

    Oxidation: Higher oxidation state holmium compounds.

    Reduction: Lower oxidation state holmium compounds.

    Substitution: Compounds with different anions replacing sulfate ions.

Scientific Research Applications

Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.

Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.

Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.

Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of ammonium holmium(3+) disulphate involves its interaction with various molecular targets. Holmium ions can interact with biological molecules, including proteins and nucleic acids, potentially affecting their structure and function. The compound’s effects are mediated through its ability to form complexes with these molecules, altering their activity and stability.

Comparison with Similar Compounds

Rare-Earth Ammonium Disulphates

Ammonium Lanthanum(3+) Disulphate (CAS 2437-23-2)
  • Formula : (NH₄)La(SO₄)₂·nH₂O
  • Key Differences :
    • Ionic Radius : Ho³⁺ (1.015 Å) is smaller than La³⁺ (1.160 Å), leading to differences in crystal lattice stability and coordination chemistry .
    • Magnetic Properties : Holmium compounds exhibit stronger paramagnetism due to unpaired 4f electrons, unlike lanthanum, which lacks f-electrons .
    • Applications : Lanthanum variants are used in water treatment, while holmium derivatives are tailored for optical devices .
Table 1: Rare-Earth Ammonium Disulphates Comparison
Property Ammonium Holmium(3+) Disulphate Ammonium Lanthanum(3+) Disulphate
Ionic Radius (Ho³⁺/La³⁺) 1.015 Å 1.160 Å
Magnetic Susceptibility High (paramagnetic) Low (diamagnetic)
Primary Applications Lasers, sensors Catalysts, ion exchange

Transition Metal Ammonium Sulphates (Alum-Type Compounds)

Aluminium Ammonium Sulphate (Ammonium Alum, CAS 7784-26-1)
  • Formula : NH₄Al(SO₄)₂·12H₂O
  • Key Differences: Hydration: Alum typically has 12 water molecules, whereas holmium analogues may exhibit variable hydration states depending on synthesis conditions . Thermal Stability: Holmium disulphates decompose at higher temperatures (~300°C) compared to alums (~200°C) due to stronger Ho–O bonding .
Table 2: Comparison with Alum-Type Sulphates
Property This compound Aluminium Ammonium Sulphate
Hydration State Variable (n = 0–6) Fixed (n = 12)
Decomposition Temp. ~300°C ~200°C
Solubility in Water Low (0.5 g/100 mL) High (15 g/100 mL)

Other Holmium Salts

Holmium(III) Sulphate (CAS 13473-57-9)
  • Formula : Ho₂(SO₄)₃·8H₂O
  • Key Differences :
    • Cation Composition : Lacks ammonium ions, resulting in higher acidity and reactivity in aqueous solutions .
    • Use Cases : Directly used in phosphors and MRI contrast agents, whereas the ammonium variant is preferred in solid-state synthesis due to milder thermal decomposition .
Holmium Acetate (CAS MFCD00150648)
  • Formula : Ho(O₂C₂H₃)₃
  • Key Differences: Anion Effects: Acetate’s organic nature lowers thermal stability (decomposes at ~150°C) compared to sulphate’s inorganic robustness . Solubility: More soluble in organic solvents, unlike sulphates, which favor polar solvents .

Q & A

Q. What are the recommended methods for synthesizing ammonium holmium(3+) disulphate in a laboratory setting?

Synthesis involves reacting holmium oxide (Ho₂O₃) with sulfuric acid under controlled pH (1–3) and temperature (80–100°C), followed by stoichiometric addition of ammonium sulfate. Purification via recrystallization from aqueous solutions ensures high yield. Monitor Ho³⁺:SO₄²⁻ molar ratios (1:3) to prevent hydrolysis or impurity formation .

Q. How can the purity of this compound be verified?

Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis (detection limit: <1 ppb for Ho³⁺) and X-ray diffraction (XRD) to confirm crystallographic structure. UV-Vis spectroscopy identifies Ho³⁺ absorption bands at 450 nm (⁵I₈ → ⁵G₆) and 640 nm (⁵I₈ → ⁵F₅), with deviations indicating impurities .

Q. What safety protocols are essential when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid aerosol inhalation. Store in airtight, moisture-resistant containers at 15–25°C. For spills, use neutralization with sodium bicarbonate and collect residues via vacuum filtration .

Q. What are the primary applications of this compound in biochemical research?

It acts as a rare-earth ion source in protein crystallography for anomalous X-ray scattering (e.g., single-wavelength anomalous dispersion). Optimize concentrations (0.1–1.0 mM) to minimize interference with protein stability while enabling phase resolution .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for studying the electronic transitions of Ho³⁺ in this compound?

High-resolution photoluminescence spectroscopy at cryogenic temperatures (≤10 K) resolves 4f-4f transitions (e.g., ⁵I₇ → ⁵I₈ at 2.0 µm). Time-resolved measurements quantify radiative lifetimes (τ ≈ 1–5 ms) and non-radiative decay pathways. Judd-Ofelt analysis calculates intensity parameters (Ω₂, Ω₄, Ω₆) to predict transition probabilities .

Q. How does the sulfate matrix influence the luminescence efficiency of Ho³⁺ in this compound?

The sulfate ligand field splits Ho³⁺ energy levels, altering oscillator strengths. Burshstein modeling quantifies energy transfer rates (e.g., Ho³⁺ → Pr³⁺ at 1.5 × 10⁻¹⁶ cm³/s). Codoping with Pr³⁺ reduces ⁵I₇ state populations by 40%, enhancing ground-state recovery for laser gain media .

Q. How can conflicting data on Ho³⁺ coordination geometry in this compound be resolved?

Combine extended X-ray absorption fine structure (EXAFS) spectroscopy (Ho-O bond distances: 2.2–2.4 Å) with density functional theory (DFT) simulations. Validate with Raman spectroscopy, where sulfate symmetric stretching modes (~980 cm⁻¹) confirm ligand symmetry .

Q. What experimental strategies mitigate aggregation issues during protein-Ho³⁺ complexation studies?

Use dynamic light scattering (DLS) to monitor particle size (target: <10 nm). Optimize buffer conditions (e.g., 50 mM ammonium acetate, pH 6.5) and add chelators (e.g., 1 mM EDTA) to stabilize Ho³⁺ without disrupting protein function .

Methodological Notes

  • Synthesis Validation : Cross-check stoichiometry via thermogravimetric analysis (TGA) to confirm water of crystallization (expected: 8 H₂O for octahydrate forms) .
  • Energy Transfer : For codoping studies, use 0.1–0.3 mol% Pr³⁺ to balance Ho³⁺ deactivation and minimize cross-relaxation losses .
  • Crystallography : For Ho³⁺-protein complexes, collect data at λ = 1.542 Å (Cu-Kα) to maximize anomalous signal .

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